molecular formula C12H17N5O B1493704 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1428139-95-0

6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1493704
CAS RN: 1428139-95-0
M. Wt: 247.3 g/mol
InChI Key: MAVVREVUMQJREL-UHFFFAOYSA-N
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Description

The compound “6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a type of triazole-pyrimidine hybrid . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Antihypertensive Potential

1,2,4-Triazolo[1,5-a]pyrimidines, which are structurally related to 6-ethyl-7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, have been researched for their potential antihypertensive effects. Compounds in this class have shown promising in vitro and in vivo antihypertensive activity, indicating their potential application in cardiovascular medicine. Notably, some derivatives have been compared to prazosin, a known antihypertensive drug (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Antituberculous Properties

Triazolopyrimidines, including those structurally akin to this compound, have been synthesized and evaluated for their antituberculous activity. Structural analogs of these compounds demonstrated promising results against tuberculosis, suggesting their potential utility in treating this infectious disease (Titova et al., 2019).

Insecticidal Applications

Research into triazolopyrimidines has also explored their use as insecticidal agents. Derivatives of this class have been tested against agricultural pests like the cotton leafworm, Spodoptera littoralis, revealing potential applications in pest management and agricultural protection (Fadda et al., 2017).

Antimicrobial Potential

Compounds within the triazolopyrimidine family have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown efficacy against various microbial strains, including Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents (Lahmidi et al., 2019).

Anticancer Research

Recent studies have focused on the potential anticancer properties of triazolopyrimidines. These compounds have been evaluated for their ability to inhibit cancer cell growth and have shown promising results in this area, indicating their potential application in cancer therapy (Sert et al., 2020).

Mechanism of Action

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

6-ethyl-7-methyl-2-pyrrolidin-1-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-3-9-8(2)17-11(13-10(9)18)14-12(15-17)16-6-4-5-7-16/h3-7H2,1-2H3,(H,13,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVVREVUMQJREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=NC(=N2)N3CCCC3)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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